4-Butyloxybenzal-4-ethylaniline
Overview
Description
Synthesis Analysis
The synthesis of compounds similar to 4-Butyloxybenzal-4-ethylaniline often involves direct methods that allow for the exploration of their crystal and molecular structures. For instance, compounds like N-(4-n-butyloxybenzylidene)-4′-ethylaniline have been synthesized and analyzed for their structure. The process typically involves catalytic reactions under controlled conditions to ensure the precise formation of the target compound. These synthesis pathways are crucial for creating the compound in pure form for further study and application (Thyen, Heineman, & Zugenmaier, 1994).
Molecular Structure Analysis
The molecular and crystal structure of compounds like 4-Butyloxybenzal-4-ethylaniline has been a subject of interest due to their unique configurations and the implications for their physical and chemical behaviors. For example, the molecular and crystal structure of N-(4-n-butyloxybenzylidene)-4′-ethylaniline and its homologue N-(4-n-heptyloxybenzylidene)-4′-hexylaniline has been solved, revealing insights into their triclinic system and the spatial arrangement of molecules within the crystal lattice. Such studies provide a foundational understanding of the compound's potential interactions and stability under various conditions (Thyen, Heineman, & Zugenmaier, 1994).
Chemical Reactions and Properties
The chemical reactions and properties of 4-Butyloxybenzal-4-ethylaniline and related compounds are influenced significantly by their molecular structure. Research into similar compounds has highlighted their reactions under non-aqueous conditions, offering insights into their behavior in various solvents and their reactivity. Such studies are essential for understanding how these compounds can be modified or utilized in different chemical processes or applications (Yüksek et al., 2005).
Physical Properties Analysis
The physical properties of 4-Butyloxybenzal-4-ethylaniline, such as phase behavior, density, and thermal stability, are closely related to its molecular structure. Investigations into similar compounds have provided valuable data on their intermolecular distances in various phases and the impact of molecular length and stability on their physical state. This knowledge is crucial for predicting the compound's behavior in different environments and for potential applications in materials science (A. D. Vries, 1973).
Chemical Properties Analysis
Understanding the chemical properties of 4-Butyloxybenzal-4-ethylaniline involves examining its reactivity, solubility, and interaction with other compounds. Research on related compounds has explored their synthesis and reactivity, shedding light on the potential chemical behaviors of 4-Butyloxybenzal-4-ethylaniline. Such studies are vital for exploring the compound's applications in synthesis, catalysis, and as a precursor for further chemical modifications (Kariyappa et al., 2016).
Scientific Research Applications
1. Molecular and Crystal Structure Studies
The molecular and crystal structures of compounds related to 4-Butyloxybenzal-4-ethylaniline have been extensively studied. These compounds, including N-(4-n-butyloxybenzylidene)-4′-ethylaniline, are known for their unique molecular conformations and crystal structures, which are significant in the field of liquid crystal research (Thyen, Heineman, & Zugenmaier, 1994).
2. Positron Lifetime Measurements in Liquid Crystal Phases
Research has been conducted on the positron lifetimes in different phases of 4-Butyloxybenzal-4′-ethylaniline (BEA), revealing insights into its liquid crystalline phases. This research is critical for understanding the physical properties of these materials, which have potential applications in various technologies (Walker & Mueller, 1974).
3. X-Ray Photographic Studies
X-ray photographic studies of liquid crystals, including some 4-alkoxybenzal-4′-ethylanilines, have been used to calculate intermolecular distances and other physical properties in different phases. These studies are crucial for the advancement of materials science, especially in the field of liquid crystals (Vries, 1973).
4. Environmental Analysis
Research has been conducted on the environmental presence of synthetic phenolic antioxidants, including derivatives of 4-Butyloxybenzal-4-ethylaniline. This research is important for understanding the environmental impact and behavior of these compounds (Rodil et al., 2010).
5. Biomonitoring Studies
Studies have been conducted on synthetic phenolic antioxidants in human tissues, including fingernail samples. This research is crucial for understanding human exposure to these compounds and their potential health effects (Li et al., 2019).
Safety And Hazards
While specific safety and hazard information for 4-Butyloxybenzal-4-ethylaniline is not available, general precautions should be taken while handling this chemical. It should be kept in a tightly closed container under an inert atmosphere, and stored at refrigerated temperatures . Any spills should be cleaned up promptly and safely .
properties
IUPAC Name |
1-(4-butoxyphenyl)-N-(4-ethylphenyl)methanimine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO/c1-3-5-14-21-19-12-8-17(9-13-19)15-20-18-10-6-16(4-2)7-11-18/h6-13,15H,3-5,14H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUVREZVTBBIYLI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C=NC2=CC=C(C=C2)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO | |
Record name | 4-BUTYLOXYBENZAL-4-ETHYLANILINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19933 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4024698, DTXSID50860439 | |
Record name | 4-Butyloxybenzal-4'-ethylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4024698 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(4-Butoxyphenyl)-N-(4-ethylphenyl)methanimine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50860439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
4-butyloxybenzal-4-ethylaniline is an off-white powder. (NTP, 1992) | |
Record name | 4-BUTYLOXYBENZAL-4-ETHYLANILINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19933 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Solubility |
less than 1 mg/mL at 73 °F (NTP, 1992) | |
Record name | 4-BUTYLOXYBENZAL-4-ETHYLANILINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19933 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Product Name |
4-Butyloxybenzal-4-ethylaniline | |
CAS RN |
29743-15-5 | |
Record name | 4-BUTYLOXYBENZAL-4-ETHYLANILINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19933 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 4-Butyloxybenzal-4'-ethylaniline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029743155 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC171003 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=171003 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 4-Butyloxybenzal-4'-ethylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4024698 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Melting Point |
104.9 °F (Turbid) (NTP, 1992) | |
Record name | 4-BUTYLOXYBENZAL-4-ETHYLANILINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19933 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.